
3-Bromo-N-hydroxy-4-methoxybenzimidoyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-N-hydroxy-4-methoxybenzimidoyl Chloride is a chemical compound with the molecular formula C8H7BrClNO2 and a molecular weight of 264.5 g/mol . This compound is known for its unique structure, which includes a bromine atom, a hydroxy group, and a methoxy group attached to a benzimidoyl chloride core. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-hydroxy-4-methoxybenzimidoyl Chloride typically involves the reaction of 3-bromo-4-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then treated with thionyl chloride to yield the desired product . The reaction conditions often include:
Temperature: Controlled to prevent decomposition.
Solvent: Commonly used solvents include dichloromethane or chloroform.
Catalysts: Sometimes, catalysts like pyridine are used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-hydroxy-4-methoxybenzimidoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, and the methoxy group can undergo demethylation.
Hydrolysis: The chloride group can be hydrolyzed to form the corresponding benzimidoyl alcohol.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Ammonia, amines, or thiols for substitution reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzimidoyl compounds can be formed.
Oxidation Products: Benzimidoyl ketones or aldehydes.
Reduction Products: Benzimidoyl alcohols.
Scientific Research Applications
3-Bromo-N-hydroxy-4-methoxybenzimidoyl Chloride is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-N-hydroxy-4-methoxybenzimidoyl Chloride involves its interaction with various molecular targets. The bromine atom and the hydroxy group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The methoxy group can also participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-hydroxybenzaldehyde: Similar structure but lacks the methoxy group and chloride.
4-Methoxybenzimidoyl Chloride: Similar core structure but lacks the bromine and hydroxy groups.
3-Bromo-4-methoxybenzaldehyde: Similar structure but lacks the hydroxy group and chloride.
Uniqueness
3-Bromo-N-hydroxy-4-methoxybenzimidoyl Chloride is unique due to the presence of all three functional groups (bromine, hydroxy, and methoxy) attached to the benzimidoyl chloride core. This combination of functional groups imparts distinct reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H7BrClNO2 |
|---|---|
Molecular Weight |
264.50 g/mol |
IUPAC Name |
3-bromo-N-hydroxy-4-methoxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C8H7BrClNO2/c1-13-7-3-2-5(4-6(7)9)8(10)11-12/h2-4,12H,1H3 |
InChI Key |
BVFUVKRHNBOYEH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=NO)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Oxa-5-azabicyclo[2.2.2]octan-6-one](/img/structure/B13685216.png)
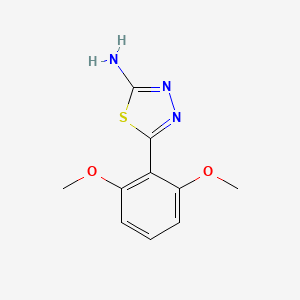
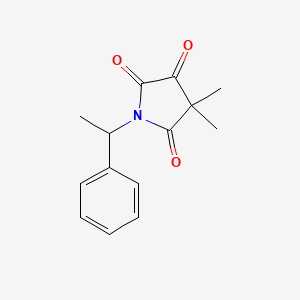
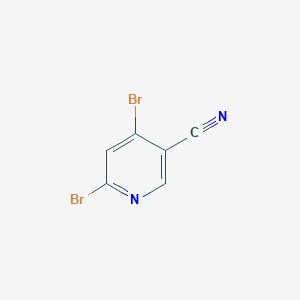

![Ethyl 2-[1-(2-Hydroxy-1-nitroethyl)cyclopropyl]acetate](/img/structure/B13685257.png)
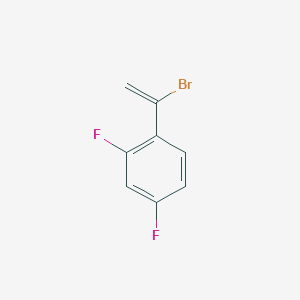
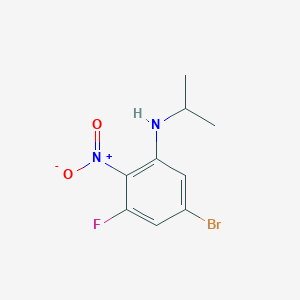
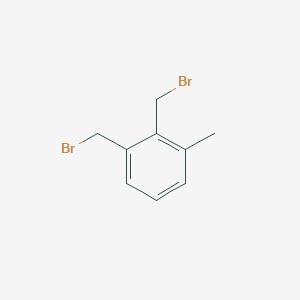
![[(2R,3S,5R)-3-Acetoxy-5-[5-fluoro-2-oxo-4-(1H-1,2,4-triazol-1-yl)pyrimidin-1(2H)-yl]tetrahydrofuran-2-yl]methyl Acetate](/img/structure/B13685275.png)

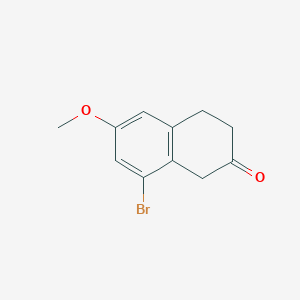
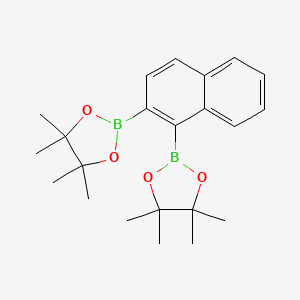
![7-Methoxy-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B13685301.png)
